Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate
Overview
Description
Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate is a chemical compound with the molecular formula C13H22N2O4. It has a molecular weight of 270.32 g/mol. This compound is typically stored at temperatures between 0-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H22N2O4/c1-5-18-11(16)7-10-15(9-6-8-14)12(17)19-13(2,3)4/h5-7,9-10H2,1-4H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored in a dry environment at temperatures between 2-8°C .Scientific Research Applications
Application 1: Dipeptide Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound is used in the synthesis of dipeptides . Dipeptides are a type of peptide consisting of two amino acid residues.
- Methods of Application : The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
- Results or Outcomes : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Application 2: Synthesis of Biotin Derivatives
- Scientific Field : Biochemistry
- Summary of the Application : This compound is used as an intermediate in the synthesis of Biotin derivatives . Biotin is a water-soluble vitamin involved in the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .
- Methods of Application : The compound was synthesized from L-cystine in overall yield 67% through three steps, which synthesis included esterification, protection of amine and thiol .
- Results or Outcomes : The resulting compound, ®-methyl 2- ((tert-butoxycarbonyl) amino)-3- ((tert-butyldimethylsilyl) thio) propanoate, is a key intermediate of the natural product Biotin .
Application 3: Synthesis of Room-Temperature Ionic Liquids
- Scientific Field : Physical Chemistry
- Summary of the Application : This compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
- Methods of Application : The compound is used as a starting material in the synthesis of these ionic liquids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The resulting ionic liquids have multiple reactive groups, expanding the applicability of AAILs .
Application 4: Direct Introduction of the tert-butoxycarbonyl Group
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound is used in a method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- Methods of Application : The method has been developed using flow microreactor systems .
- Results or Outcomes : Tertiary butyl esters find large applications in synthetic organic chemistry .
Application 5: Synthesis of Amino Acid Ionic Liquids
- Scientific Field : Physical Chemistry
- Summary of the Application : This compound is used in the preparation of amino acid ionic liquids (AAILs) . AAILs have multiple reactive groups, which makes them useful for organic synthesis .
- Methods of Application : The compound is used as a starting material in the synthesis of these ionic liquids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The resulting ionic liquids have multiple reactive groups, expanding the applicability of AAILs .
Application 6: Synthesis of Organic Compounds
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound is used in a method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- Methods of Application : The method has been developed using flow microreactor systems .
- Results or Outcomes : Tertiary butyl esters find large applications in synthetic organic chemistry .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 3-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-5-18-11(16)7-10-15(9-6-8-14)12(17)19-13(2,3)4/h5-7,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLUMIJVNZJWQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CCC#N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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